N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.
Properties
Molecular Formula |
C19H19Cl2N5O3 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19Cl2N5O3/c20-10-4-5-12(21)13(8-10)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11H,1-3,6-7,9H2,(H,22,28)(H2,23,24,25,27,29) |
InChI Key |
MBRWFAQTGOEMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the dichlorophenyl group can introduce various functional groups .
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide: This compound shares a similar piperidinyl and dichlorophenyl structure but differs in the core scaffold.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but differ in the attached functional groups.
Uniqueness
N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyridopyrimidines. Its unique structure incorporates a piperidine ring, a dichlorophenyl group, and a pyridopyrimidine core, contributing to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and potential mechanisms of action.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine Ring : Enhances stability and reactivity.
- Dichlorophenyl Group : Increases interaction with biological targets.
- Hydroxyl and Carboxamide Functional Groups : Impart significant pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial activity against various bacterial and fungal strains. The compound's mechanism may involve:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes critical for microbial survival.
- Modulation of Receptor Activity : Interfering with cellular signaling pathways.
Cytotoxicity Against Cancer Cell Lines
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary studies suggest significant antiproliferative activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| A549 (Lung Cancer) | 12.7 | |
| HepG2 (Liver Cancer) | 18.3 |
These results indicate that the compound may effectively inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Enhanced caspase activity leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
Understanding the biological mechanisms behind the activity of this compound is crucial for optimizing its therapeutic potential. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer metabolism and microbial resistance.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Anticancer Studies : A study indicated that the compound significantly reduced cell viability in MCF-7 cells by increasing caspase activity by 5.2-fold compared to control treatments .
- Antimicrobial Assessments : In vitro studies demonstrated strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups was correlated with enhanced biological activity. For instance, modifications to the piperidine moiety resulted in varied potency against different cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
